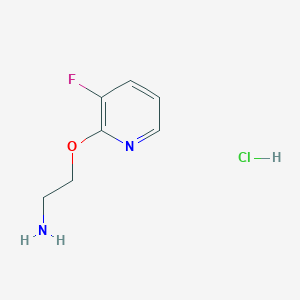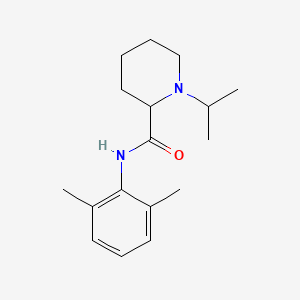![molecular formula C19H24N4O2 B12315290 8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-méthoxyphénéthyl)-4-méthyl-2-((méthylamino)méthyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one est un composé organique complexe doté d'une structure unique qui comprend un noyau pyrido[2,3-d]pyrimidin.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 8-(3-méthoxyphénéthyl)-4-méthyl-2-((méthylamino)méthyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la cyclocondensation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction peut commencer par la formation d'un intermédiaire par condensation de 2-amino-1H-pyrrole-3-carbonitriles avec des nitriles aromatiques en présence de tert-butylate de potassium dans le tert-butanol en ébullition .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des procédés à l'échelle du laboratoire, en mettant l'accent sur le rendement, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
8-(3-méthoxyphénéthyl)-4-méthyl-2-((méthylamino)méthyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : cette réaction peut éliminer l'oxygène ou ajouter de l'hydrogène au composé.
Substitution : cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la transformation souhaitée, impliquant souvent des solvants et des températures spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés.
Applications de la recherche scientifique
8-(3-méthoxyphénéthyl)-4-méthyl-2-((méthylamino)méthyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one a plusieurs applications de recherche scientifique :
Chimie : utilisé comme élément constitutif de la synthèse organique.
Biologie : étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : étudié pour ses propriétés thérapeutiques potentielles, notamment en tant qu'inhibiteur de kinase.
Mécanisme d'action
Le mécanisme d'action de 8-(3-méthoxyphénéthyl)-4-méthyl-2-((méthylamino)méthyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait les kinases dépendantes des cyclines (CDK4 et CDK6) en se liant à leurs sites actifs, conduisant à la dégradation de ces protéines . Cette inhibition perturbe le cycle cellulaire, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.
Applications De Recherche Scientifique
8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a kinase inhibitor.
Mécanisme D'action
The mechanism of action of 8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6) by binding to their active sites, leading to the degradation of these proteins . This inhibition disrupts the cell cycle, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Composés similaires
LY3009120 : un inhibiteur pan-RAF avec un noyau pyrido[2,3-d]pyrimidin similaire.
BSJ-03-204 : un autre composé avec une structure pyrido[2,3-d]pyrimidin, connu pour ses propriétés d'inhibition des kinases.
Unicité
8-(3-méthoxyphénéthyl)-4-méthyl-2-((méthylamino)méthyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one est unique en raison de son motif de substitution spécifique et de la présence d'un groupe méthoxyphénéthyle, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C19H24N4O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
8-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-(methylaminomethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H24N4O2/c1-13-16-7-8-18(24)23(19(16)22-17(21-13)12-20-2)10-9-14-5-4-6-15(11-14)25-3/h4-6,11,20H,7-10,12H2,1-3H3 |
Clé InChI |
HFDQJYRJYWEGFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC(=O)N(C2=NC(=N1)CNC)CCC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)


![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
